![molecular formula C10H10F2O3 B1348132 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid CAS No. 667413-00-5](/img/structure/B1348132.png)
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid
Overview
Description
“2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” is an organic compound with the molecular formula C9H8F2O3 . It has a molecular weight of 202.16 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” is 1S/C9H8F2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) . The canonical SMILES representation is C1=CC(=C(C=C1F)F)OCC(=O)O .
Physical And Chemical Properties Analysis
“2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” has a molecular weight of 188.13 g/mol . It has a XLogP3 value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass and monoisotopic mass are 188.02850037 g/mol . The topological polar surface area is 46.5 Ų .
Scientific Research Applications
Degradation Studies : One study focused on the degradation of ciprofibrate, which contains a similar structure to 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, in neutral and basic conditions. The research identified various degradation products and proposed mechanisms for these transformations, which are significant in understanding the environmental and metabolic fate of related compounds (Dulayymi et al., 1993).
Intramolecular Ortho-Chlorination : Another study explored the reaction of 2-(2-Arylazophenoxy)-2-methylpropanoic acids with thionyl chloride, leading to ortho-chlorination. This selective chlorination has implications for the synthesis of complex molecules and pharmaceuticals (Byers et al., 1981).
Metabolism and Conjugation : Research on clofibrate, a drug structurally related to 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, revealed its metabolism into various glucuronic acid conjugates. These findings are important for understanding drug metabolism and the role of conjugation in drug excretion (Hignite et al., 1981).
Thermochemical Properties : A study on the thermochemical properties of monocarboxylic acids, including 2-methylpropanoic acid, provided insights into the enthalpies of vaporization and phase transitions. Such data are crucial in designing processes and materials in chemical engineering (Verevkin, 2000).
Scientometric Review on Herbicide Toxicity : While focusing on 2,4-dichlorophenoxyacetic acid, a compound related to 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, a scientometric review provided a comprehensive overview of research trends and gaps in the field of herbicide toxicity. This is relevant for environmental and agricultural sciences (Zuanazzi et al., 2020).
Novel Fluorescence Probes : Research on the development of novel fluorescence probes for reactive oxygen species detection involved compounds structurally similar to 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. Such probes are crucial in biological and chemical applications for detecting specific reactive species (Setsukinai et al., 2003).
Mechanism of Action
Target of Action
The primary target of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, also known as 2,4-D, is a class of plant growth hormones known as auxins . Auxins play a crucial role in plant growth and development, including cell elongation, apical dominance, and root initiation .
Mode of Action
2,4-D mimics the action of natural auxins, causing uncontrolled, rapid growth in plants, which eventually leads to their death . It binds to the auxin receptors in plant cells, triggering a cascade of events that result in unregulated cell division and growth . This uncontrolled growth disrupts the plant’s normal growth patterns, leading to its eventual death .
Biochemical Pathways
The biochemical pathway affected by 2,4-D involves the perception and signal transduction of auxin hormones . When 2,4-D binds to the auxin receptor, it initiates a series of biochemical reactions that lead to the transcription of auxin-responsive genes . These genes are involved in various aspects of plant growth and development, and their unregulated expression disrupts normal plant physiology .
Pharmacokinetics
It is known to be highly soluble in water and volatile, suggesting it can be readily absorbed and distributed within the plant . It is non-persistent in soil but may persist in aquatic systems under certain conditions .
Result of Action
The result of 2,4-D action is the death of the plant due to uncontrolled growth and development . At the cellular level, this involves changes in cell division and elongation, leading to abnormalities in plant structure and function . At the molecular level, it involves the unregulated expression of auxin-responsive genes .
Action Environment
The action of 2,4-D can be influenced by various environmental factors. For example, its efficacy can be affected by the pH of the soil, as this can influence its solubility and therefore its bioavailability . Additionally, its stability and persistence in the environment can be affected by factors such as temperature, sunlight, and microbial activity .
Safety and Hazards
The safety and hazards of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not well documented. However, it is recommended to avoid breathing dust, raising dust, and contact with skin and eyes .
Future Directions
The future directions of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not clearly defined in the literature. However, similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) continue to be widely used as herbicides , suggesting potential future applications in this area.
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUNNYIKQOANCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364165 | |
Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | |
CAS RN |
667413-00-5 | |
Record name | 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667413-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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